

Application Notes and Protocols for Recombinant Mohawk (Mkx) Protein Purification

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Mohawk (Mkx) is a member of the TALE (Three Amino Acid Loop Extension) superclass of atypical homeodomain transcription factors. It plays a crucial role as a transcriptional repressor in various developmental processes, including the formation of tendons, ligaments, and skeletal muscle.[1][2] Emerging research has highlighted its involvement in muscle repair and the modulation of the inflammatory environment.[3] Furthermore, Mohawk has been shown to influence the tenogenesis of mesenchymal stem cells through the activation of the TGF β signaling pathway, making it a protein of significant interest for regenerative medicine and drug development.[3][4] This document provides a detailed protocol for the expression and purification of recombinant Mohawk protein, an essential step for in-depth functional and structural studies.

Data Presentation

Table 1: Recombinant Mohawk Protein Purification Summary



Purification Step	Total Protein (mg)	Mohawk Protein (mg)	Purity (%)	Yield (%)
Cleared Lysate	1500	45	~3%	100%
Ni-NTA Affinity Chromatography	50	40	>90%	89%
Size Exclusion Chromatography	25	22	>98%	49%
Final Purified Protein	22	22	>98%	49%

Note: The values presented in this table are representative examples based on typical purification of His-tagged recombinant transcription factors and may vary depending on experimental conditions.

Experimental Protocols Recombinant Mohawk Expression in E. coli

This protocol describes the expression of N-terminally His-tagged human Mohawk protein in an E. coli expression system.

Materials:

- pET-based expression vector containing the human Mohawk (MKX) gene with an N-terminal 6xHis-tag.
- E. coli BL21(DE3) competent cells.
- · Luria-Bertani (LB) broth and agar plates.
- Appropriate antibiotic (e.g., Kanamycin).
- Isopropyl β-D-1-thiogalactopyranoside (IPTG).

Protocol:



- Transformation: Transform the Mohawk expression vector into E. coli BL21(DE3) competent cells and plate on LB agar containing the appropriate antibiotic. Incubate overnight at 37°C.
- Starter Culture: Inoculate a single colony into 50 mL of LB broth with the selective antibiotic. Grow overnight at 37°C with shaking at 220 rpm.
- Large-Scale Culture: Inoculate 1 L of LB broth (with antibiotic) with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
- Induction: To mitigate potential toxicity and enhance solubility of the Mohawk transcription factor, lower the culture temperature to 18-25°C. Induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.
- Expression: Continue to incubate the culture for 16-20 hours at the reduced temperature with shaking.
- Harvesting: Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
 Discard the supernatant and store the cell pellet at -80°C until purification.

Purification of Recombinant Mohawk Protein

This protocol details a two-step chromatography procedure for purifying His-tagged Mohawk protein.

Materials:

- Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme, 10 μg/mL DNase I.
- Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20 mM imidazole.
- Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250 mM imidazole.
- Size Exclusion Chromatography (SEC) Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM DTT.
- Ni-NTA Agarose resin.



· Chromatography columns.

Protocol:

A. Cell Lysis and Clarification

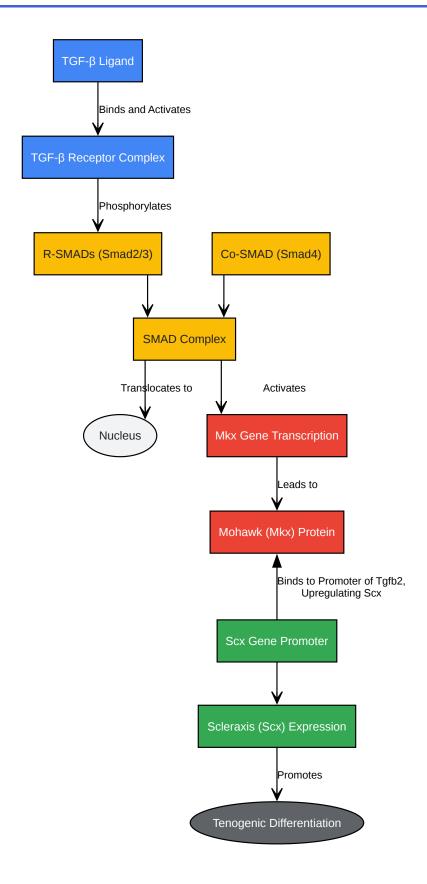
- Resuspend the frozen cell pellet in ice-cold Lysis Buffer.
- Incubate on ice for 30 minutes to facilitate enzymatic lysis.
- Sonicate the cell suspension on ice to ensure complete lysis and to shear genomic DNA.
- Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C. Collect the supernatant containing the soluble Mohawk protein.
- B. Affinity Chromatography (IMAC)
- Equilibrate a Ni-NTA agarose column with Lysis Buffer (without lysozyme and DNase I).
- Load the clarified supernatant onto the equilibrated column.
- Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.
- Elute the His-tagged Mohawk protein with Elution Buffer. Collect fractions and analyze by SDS-PAGE.
- C. Size Exclusion Chromatography (Polishing Step)
- Pool the fractions from the affinity chromatography step that contain the Mohawk protein.
- Concentrate the pooled fractions to a suitable volume using a centrifugal filter unit.
- Equilibrate a size exclusion chromatography column (e.g., Superdex 200) with SEC Buffer.
- Load the concentrated protein sample onto the SEC column.
- Run the chromatography and collect fractions.



- Analyze the fractions by SDS-PAGE to identify those containing pure Mohawk protein.
- Pool the pure fractions, determine the protein concentration, and store at -80°C.

Visualizations Mohawk-Mediated Signaling Pathway



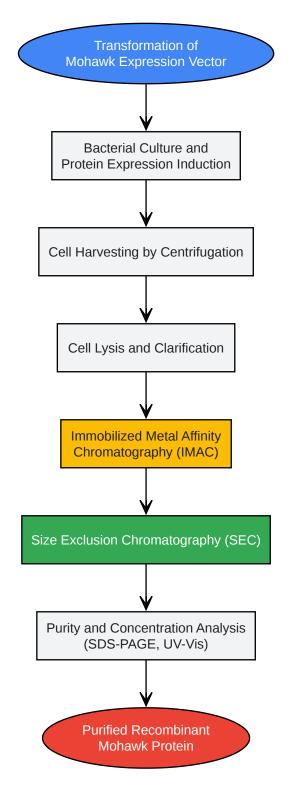


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Caption: Mohawk's role in the TGF-β signaling pathway.



Experimental Workflow for Recombinant Mohawk Purification



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Caption: Workflow for recombinant Mohawk protein purification.

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- To cite this document: BenchChem. [Application Notes and Protocols for Recombinant Mohawk (Mkx) Protein Purification]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12390807#protocol-for-recombinant-mohawk-protein-purification]

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